1-(3-acetyl-2-aminophenyl)ethan-1-one
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Overview
Description
1-(3-Acetyl-2-aminophenyl)ethan-1-one is an aromatic compound with the molecular formula C10H11NO. It is characterized by the presence of an acetyl group and an amino group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Acetyl-2-aminophenyl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-nitroacetophenone with a reducing agent such as iron powder in the presence of hydrochloric acid to yield 3-aminoacetophenone. This intermediate is then acetylated using acetic anhydride to produce the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(3-Acetyl-2-aminophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
1-(3-Acetyl-2-aminophenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-acetyl-2-aminophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The acetyl and amino groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
1-(3-Acetyl-2-aminophenyl)ethan-1-one can be compared with similar compounds such as:
2-Aminoacetophenone: Similar structure but with the amino group in a different position.
3-Acetyl-4-aminophenol: Contains an additional hydroxyl group.
4-Acetyl-2-aminophenol: Similar structure but with the acetyl and amino groups in different positions.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
33178-30-2 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(3-acetyl-2-aminophenyl)ethanone |
InChI |
InChI=1S/C10H11NO2/c1-6(12)8-4-3-5-9(7(2)13)10(8)11/h3-5H,11H2,1-2H3 |
InChI Key |
NZUYMIPWWKPSEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)C(=O)C)N |
Purity |
95 |
Origin of Product |
United States |
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